4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)-
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Overview
Description
4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)- is a chemical compound with the molecular formula C12H15NO2 It is characterized by the presence of a hydroxy group and a phenylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pentenoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted amides or other derivatives.
Scientific Research Applications
4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxy group and amide functionality allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentenamide, 2-hydroxy-N-methyl-N-(phenylmethyl)-, (2R)
- 4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2S)
- 4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R,3S)
Uniqueness
4-Pentenamide, 2-hydroxy-N-(phenylmethyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
835640-92-1 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-N-benzyl-2-hydroxypent-4-enamide |
InChI |
InChI=1S/C12H15NO2/c1-2-6-11(14)12(15)13-9-10-7-4-3-5-8-10/h2-5,7-8,11,14H,1,6,9H2,(H,13,15)/t11-/m1/s1 |
InChI Key |
JJQXIXVPRGRKES-LLVKDONJSA-N |
Isomeric SMILES |
C=CC[C@H](C(=O)NCC1=CC=CC=C1)O |
Canonical SMILES |
C=CCC(C(=O)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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